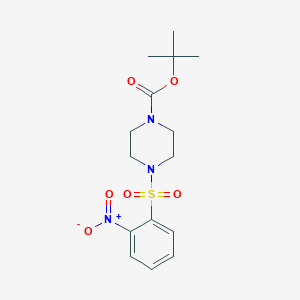

tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group and a 2-nitrophenylsulfonyl substituent. Piperazine derivatives are widely used in pharmaceuticals as intermediates for drug discovery, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics .

Properties

IUPAC Name |

tert-butyl 4-(2-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6S/c1-15(2,3)24-14(19)16-8-10-17(11-9-16)25(22,23)13-7-5-4-6-12(13)18(20)21/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTHYHCGTRVARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods: Industrial production methods for tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, automated control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl and nitro groups enable nucleophilic substitution, facilitating structural diversification.

Example: Sulfonylation of Piperazine

The compound is synthesized via sulfonylation of tert-butyl piperazine-1-carboxylate with 2-nitrophenylsulfonyl chloride.

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzenesulfonyl chloride, Pyridine | THF | 60°C | 83% |

This reaction proceeds through activation of the sulfonyl chloride, followed by nucleophilic attack by the piperazine nitrogen .

Reduction Reactions

The nitro group is reduced to an amine, enabling access to bioactive derivatives.

Comparative Reduction Methods

| Method | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogenation | 5% Pd/C | Ethanol | H₂, 2.5 hr | 94.8% | |

| Iron-mediated | Fe, NH₄Cl | Ethanol/H₂O | 90°C, 2 hr | 89% |

Hydrogenation offers higher efficiency, while iron-mediated reduction provides a cost-effective alternative . The resulting tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate serves as a key intermediate for further functionalization .

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield free piperazine derivatives.

| Deprotection Agent | Solvent | Conditions | Application | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM/DCE | RT to reflux | Intermediate for coupling | |

| HCl (4M in dioxane) | Dioxane | RT, 1 hr | Synthesis of unprotected piperazine |

Deprotection is essential for generating reactive amines for subsequent coupling or derivatization .

Coupling Reactions

The deprotected piperazine undergoes peptide coupling to form amides or sulfonamides.

Example: HATU-Mediated Coupling

Reacting with 1H-1,2,3-triazole-5-carboxylic acid in the presence of HATU and DIPEA yields triazole-piperazine hybrids .

| Coupling Reagent | Base | Solvent | Product Application | Reference |

|---|---|---|---|---|

| HATU | DIPEA | NMP/DMF | NAMPT/PARP1 inhibitors |

These derivatives exhibit dual inhibitory activity against cancer targets (e.g., NAMPT IC₅₀ = 0.034 μM, PARP1 IC₅₀ = 0.014 μM) .

Nucleophilic Aromatic Substitution

The electron-deficient nitroaryl group participates in displacement reactions under specific conditions.

Chlorine Substitution

In derivatives like tert-butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate, the chlorine atom is replaced by nucleophiles (e.g., amines or alkoxides).

| Nucleophile | Conditions | Application | Reference |

|---|---|---|---|

| Morpholine | DMF, K₂CO₃, 80°C | Antimicrobial agents |

Scientific Research Applications

Introduction to tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate

tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate is a compound that, while not extensively documented in the provided search results, can be inferred to have potential applications in organic synthesis and medicinal chemistry. This article will explore possible applications based on similar compounds and the general properties of piperazine derivatives.

Potential Applications in Organic Synthesis

- Intermediate in Synthesis of Complex Molecules : Piperazine derivatives are commonly used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a tert-butyl group and a nitrophenylsulfonyl moiety suggests that this compound could be used as a building block for synthesizing compounds with specific functional groups.

- Protecting Groups : The tert-butyl group is often used as a protecting group in organic synthesis. It can be easily removed under acidic conditions, making it useful for protecting amines during reactions.

- Sulfonamide Formation : The nitrophenylsulfonyl group can be used to form sulfonamides, which are important in medicinal chemistry due to their antibacterial properties.

Potential Applications in Medicinal Chemistry

- Antimicrobial Agents : Piperazine derivatives have been explored as antimicrobial agents. While specific data on tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate is lacking, similar compounds have shown promise in this area .

- Targeting Specific Enzymes : The sulfonamide group can be used to target specific enzymes, such as carbonic anhydrase inhibitors, which are used in treating conditions like glaucoma.

- Cancer Research : Piperazine rings are present in some cancer drugs, acting as a scaffold to bind to specific targets. The versatility of piperazine derivatives makes them candidates for designing multifunctional molecules targeting various pathways in cancer cells .

Case Studies and Data Tables

Unfortunately, specific case studies or detailed data tables for tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate are not available in the provided search results. However, similar compounds have been studied extensively:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate depends on its specific application. In general, the compound interacts with biological targets through its functional groups. For example, the nitrophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The piperazine ring can interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of tert-butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate and its analogs:

*Calculated based on molecular formula C₁₅H₂₀N₄O₆S.

Key Observations:

Stability: Compounds with triazolylmethyl-oxazolidinone substituents (e.g., 1a and 1b in ) degrade in simulated gastric fluid, whereas sulfonyl-containing derivatives like the target compound are likely more stable due to the robust sulfonyl linkage .

Biological Relevance : The nitro group in compound 1 () is critical for synthesizing benzimidazole derivatives with antimicrobial activity, suggesting that the nitro-sulfonyl combination in the target compound may also confer bioactivity .

tert-Butyl 4-(2-Nitrophenylsulfonyl)piperazine-1-carboxylate

The target compound likely follows a similar route using 2-nitrobenzenesulfonyl chloride.

Comparison with Other Derivatives:

- Compound 51 (): Synthesized via reaction of Boc-piperazine with phenylsulfonyl chloride in 1,4-dioxane/water. Yield and purity are high due to the simplicity of sulfonylation .

- Compound 33 (): Involves a multi-step synthesis, including deprotection of a tert-butyl ester and amidation. The nitro group is introduced via a nitrophenoxy intermediate, which may require careful optimization to avoid side reactions .

- Compound 1 (): Utilizes a copper-catalyzed amination with a nitrophenyl iodide precursor, highlighting the role of transition metals in introducing nitro-aromatic groups .

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s nitro and sulfonyl groups increase polarity compared to non-nitro analogs (e.g., CAS 205059-24-1), but the tert-butyl group counterbalances this by enhancing lipophilicity.

- Compound 1’s amino group improves aqueous solubility, whereas the target compound’s nitro group may reduce membrane permeability .

Biological Activity

tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate (CAS No. 1314988-05-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and relevant research findings.

- Molecular Formula: C13H18N2O4S

- Molecular Weight: 302.35 g/mol

- Structure: The compound features a piperazine ring, which is known for its role in various pharmacological activities.

The biological activity of tert-butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the piperazine moiety often exhibit significant activity against several enzyme classes and receptor systems.

Inhibition Studies

-

Enzyme Inhibition:

- The compound has shown promising results in inhibiting specific enzymes, particularly those involved in cancer metabolism. For instance, studies have demonstrated that similar piperazine derivatives can inhibit lactate dehydrogenase (LDH), a key enzyme in cancer cell metabolism, leading to reduced lactate production in tumor cells .

- Receptor Interaction:

Case Studies

A notable study involved the synthesis and evaluation of related piperazine derivatives that exhibited selective inhibition of protein kinases implicated in various cancers. These studies highlight the importance of structural modifications in enhancing biological activity .

Comparative Biological Activity Table

| Compound Name | Target Enzyme/Receptor | IC50 Value (nM) | Biological Effect |

|---|---|---|---|

| tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate | LDH | <100 | Inhibits lactate production |

| Similar Piperazine Derivative | 5-HT7 Receptor | 50 | Antidepressant-like effects |

| Avapritinib | PDGFRA | <1 | Treatment for GIST |

Synthetic Approaches

The synthesis of tert-butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate involves several steps:

- Starting Materials: The synthesis typically begins with commercially available piperazine derivatives.

- Reagents: Common reagents include nitrophenol derivatives and sulfonating agents.

- Reaction Conditions: Reactions are often conducted under controlled temperatures to ensure high yield and purity.

Yield and Purity

Research has indicated that optimized synthetic routes can achieve yields exceeding 80% for similar compounds, with purity levels suitable for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.